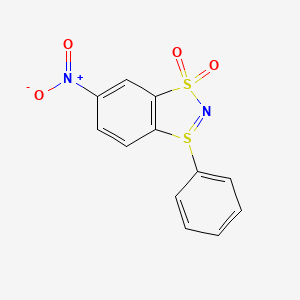
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide is a heterocyclic compound that belongs to the class of benzodithiazoles. This compound is characterized by the presence of a benzene ring fused to a dithiazole ring, with a nitro group and a phenyl group attached.
Preparation Methods
The synthesis of 5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization and oxidation steps. One common method includes the reaction of 2-aminobenzenethiol with nitrobenzaldehyde in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the benzodithiazole ring, followed by oxidation to yield the final product .
Chemical Reactions Analysis
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Scientific Research Applications
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential for high-performance organic photovoltaics and organic field-effect transistors.
Medicinal Chemistry: It exhibits potential biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.
Material Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, its anti-cancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-nitro-9-phenyl-7λ6,9λ4-dithia-8-azabicyclo[4.3.0]nona-1(6),2,4,8-tetraene 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-14(16)9-6-7-11-12(8-9)20(17,18)13-19(11)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDTSNHRDFNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B8017104.png)
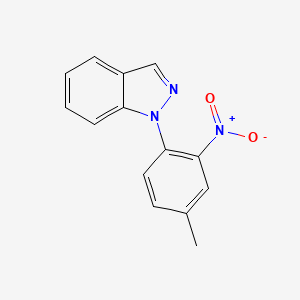
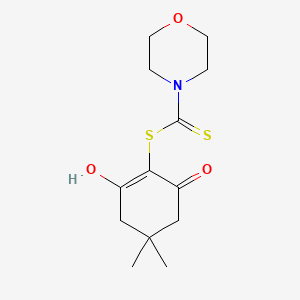
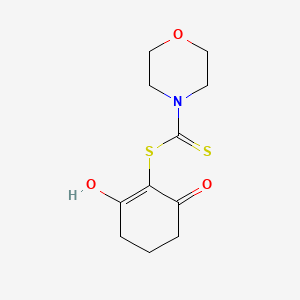
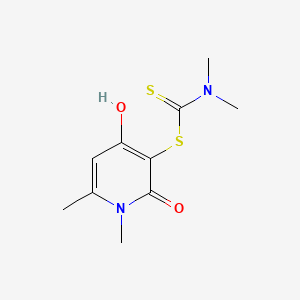
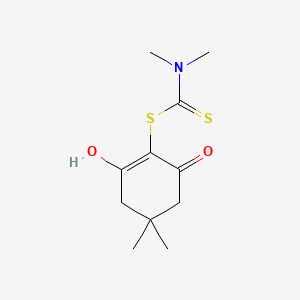
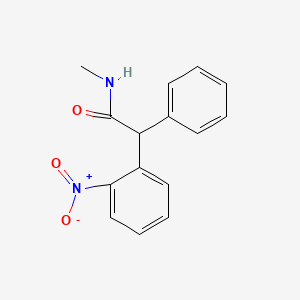
![6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether](/img/structure/B8017147.png)
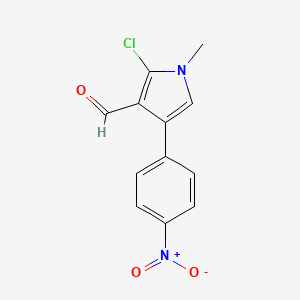
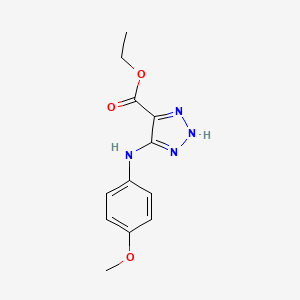
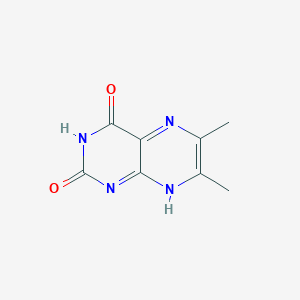

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B8017174.png)
![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)
